![molecular formula C9H5N3S B14379097 {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile CAS No. 88716-72-7](/img/structure/B14379097.png)
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a propanedinitrile moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of pyridine-2-thiol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between sulfanyl-containing molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
While specific medical applications are still under investigation, the compound’s potential to interact with biological targets suggests it could be explored for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile groups may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-thiol: Shares the pyridine and sulfanyl groups but lacks the propanedinitrile moiety.
Malononitrile: Contains the nitrile groups but lacks the pyridine and sulfanyl components.
2-((Dimethylamino)(pyridin-2-yl)sulfanyl)methylenepropanedinitrile: A derivative with a dimethylamino group, offering different reactivity and properties.
Uniqueness
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and molecules.
Propiedades
Número CAS |
88716-72-7 |
|---|---|
Fórmula molecular |
C9H5N3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylsulfanylmethylidene)propanedinitrile |
InChI |
InChI=1S/C9H5N3S/c10-5-8(6-11)7-13-9-3-1-2-4-12-9/h1-4,7H |
Clave InChI |
JDQKBYHSHKYCBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
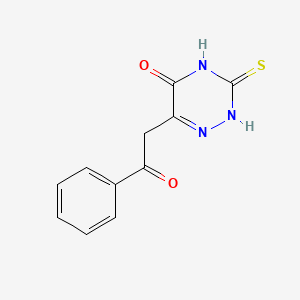
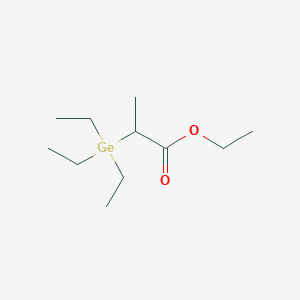
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
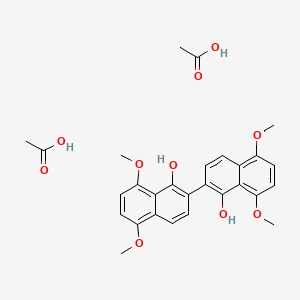
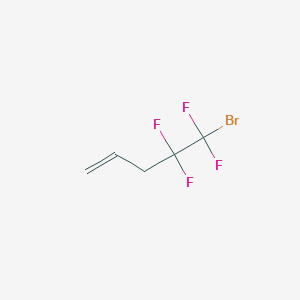
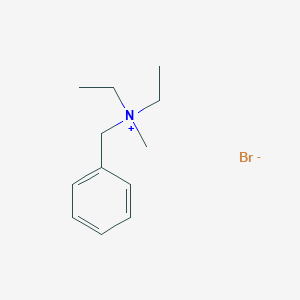
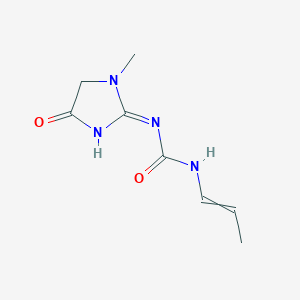
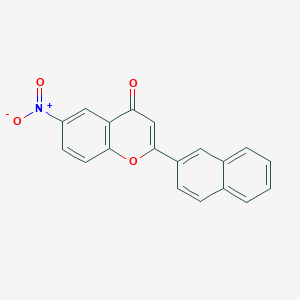
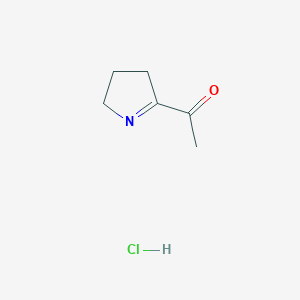
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
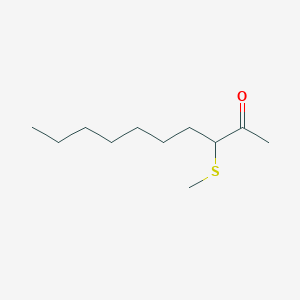
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
